2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[(2-hydroxyethyl)amino]methyl}-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-hydroxyethyl)amino]methyl}-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thieno[2,3-d]pyrimidine derivative with an amino alcohol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in a solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-hydroxyethyl)amino]methyl}-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[(2-hydroxyethyl)amino]methyl}-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-hydroxyethyl)amino]methyl}-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with potential medicinal applications.
Uniqueness
2-{[(2-hydroxyethyl)amino]methyl}-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C15H15N3O2S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-[(2-hydroxyethylamino)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H15N3O2S/c19-7-6-16-8-12-17-14(20)13-11(9-21-15(13)18-12)10-4-2-1-3-5-10/h1-5,9,16,19H,6-8H2,(H,17,18,20) |
InChI Key |
NEQOXEWXQNLFLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CNCCO |
Origin of Product |
United States |
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